
Ethyl 3-chloro-8-hydroxy-2-methyl-6-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-8-hydroxy-2-methyl-6-quinolinecarboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by its unique structure, which includes a quinoline ring substituted with chlorine, hydroxyl, and ester functional groups. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-8-hydroxy-2-methyl-6-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of steps involving chlorination, esterification, and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles, such as solvent recycling and energy-efficient processes, to minimize environmental impact.
化学反応の分析
Types of Reactions
Ethyl 3-chloro-8-hydroxy-2-methyl-6-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the quinoline ring or the ester group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.
科学的研究の応用
Ethyl 3-chloro-8-hydroxy-2-methyl-6-quinolinecarboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 3-chloro-8-hydroxy-2-methyl-6-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
- Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate
- Ethyl 4-hydroxy-8-methoxy-2-quinolinecarboxylate
- Ethyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
Uniqueness
Ethyl 3-chloro-8-hydroxy-2-methyl-6-quinolinecarboxylate is unique due to its specific substitution pattern on the quinoline ring. The presence of the chlorine atom at the 3-position and the hydroxyl group at the 8-position imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H12ClNO3 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC名 |
ethyl 3-chloro-8-hydroxy-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(17)9-4-8-5-10(14)7(2)15-12(8)11(16)6-9/h4-6,16H,3H2,1-2H3 |
InChIキー |
OQOFSALBMIRMQV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C(=N2)C)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


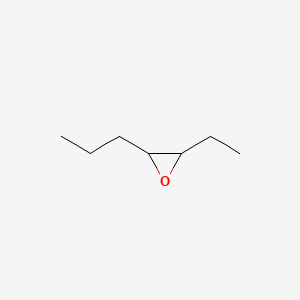
![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)
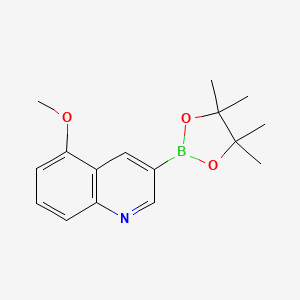
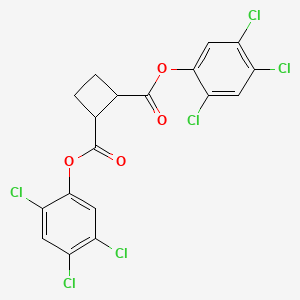
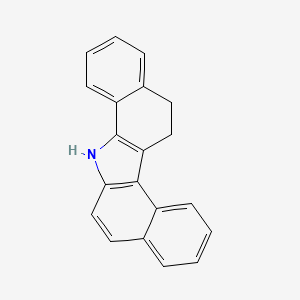
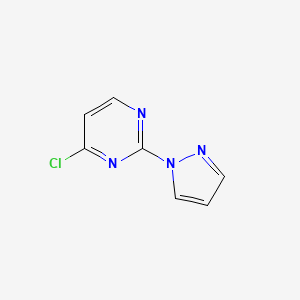
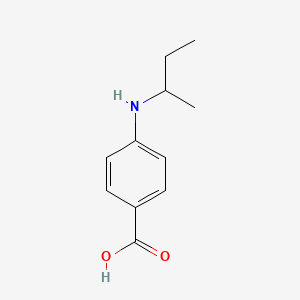
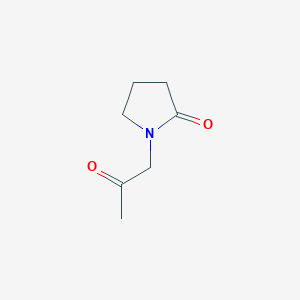

![1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid](/img/structure/B13943680.png)
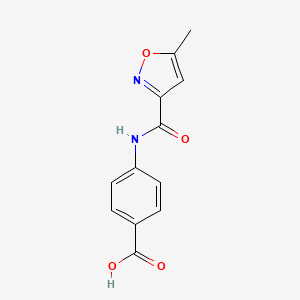
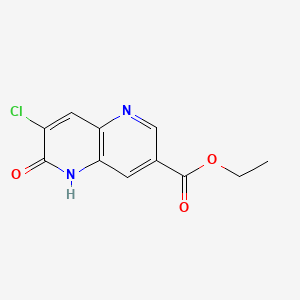

![[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13943701.png)
